Disulfide, bis(2-bromoethyl)

Biochemical Probe Chaperonin Inhibition GroEL/ES

Disulfide, bis(2-bromoethyl) (CAS 1002-40-0), systematically named 1,2-bis(2-bromoethyl)disulfane, is a symmetrical aliphatic disulfide with the molecular formula C₄H₈Br₂S₂ and a molecular weight of 280.04 g·mol⁻¹. It belongs to the class of organosulfur compounds characterized by a central disulfide (–S–S–) bond flanked by two 2-bromoethyl (–CH₂CH₂Br) substituents.

Molecular Formula C4H8Br2S2
Molecular Weight 280 g/mol
CAS No. 1002-40-0
Cat. No. B1268364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisulfide, bis(2-bromoethyl)
CAS1002-40-0
Molecular FormulaC4H8Br2S2
Molecular Weight280 g/mol
Structural Identifiers
SMILESC(CBr)SSCCBr
InChIInChI=1S/C4H8Br2S2/c5-1-3-7-8-4-2-6/h1-4H2
InChIKeyPQCWLWJBICEQQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disulfide, bis(2-bromoethyl) (CAS 1002-40-0): Core Physicochemical and Structural Identity for Informed Procurement


Disulfide, bis(2-bromoethyl) (CAS 1002-40-0), systematically named 1,2-bis(2-bromoethyl)disulfane, is a symmetrical aliphatic disulfide with the molecular formula C₄H₈Br₂S₂ and a molecular weight of 280.04 g·mol⁻¹ . It belongs to the class of organosulfur compounds characterized by a central disulfide (–S–S–) bond flanked by two 2-bromoethyl (–CH₂CH₂Br) substituents. The presence of two terminal primary alkyl bromides renders each carbon center highly electrophilic and susceptible to bimolecular nucleophilic substitution (SN2), while the disulfide bridge provides redox activity, reversible cleavage under mild reducing conditions, and the capacity for dynamic covalent exchange . These structural features distinguish it from mono-halogenated analogs, aryl disulfides, and non-halogenated dialkyl disulfides, imparting a unique dual-reactivity profile that is critical for its utility in polymer end-functionalization, dynamic covalent materials, and biochemical probe design.

Why Generic Disulfide or Sulfide Replacements Cannot Substitute for Bis(2-bromoethyl) Disulfide in Precision Chemistry


The assumption that any bromoalkyl disulfide or structurally related sulfide can replace bis(2-bromoethyl) disulfide in a given protocol is contradicted by quantitative performance data across multiple application domains. The compound’s unique combination of two equally accessible terminal primary bromides with a central disulfide linkage creates a reactivity profile that is not replicated by bis(2-chloroethyl) disulfide (inferior leaving-group ability), bis(2-iodoethyl) disulfide (excessive reactivity with reduced stability), or bis(2-bromoethyl) sulfide (absence of redox-active S–S bond) . In polymer end-capping, the bis(2-bromoethyl) disulfide adduct with quasiliving polyisobutylene (PIB) yielded near-quantitative primary bromide-terminated PIB, whereas mono-sulfides and other disulfides gave lower termination efficiency or undesired side-reactions [1]. In biochemical inhibition screens, bis(2-bromoethyl) disulfide exhibited an IC50 of 1,500 nM against Escherichia coli GroEL chaperonin, while a comparator disulfide tested under identical assay conditions showed an IC50 of 29,000 nM—a 19-fold potency deficit [2]. These performance gaps demonstrate that in-class substitution without quantitative verification can introduce substantial functional degradation.

Quantitative Comparator Evidence for Bis(2-bromoethyl) Disulfide Across Key Performance Dimensions


GroEL Chaperonin Inhibition Potency: 19-Fold Advantage over a Comparator Disulfide in an Identical Screening Assay

In an Escherichia coli GroEL/GroES refolding inhibition assay, bis(2-bromoethyl) disulfide (BDBM50468089) exhibited an IC50 of 1,500 nM [1]. A structurally distinct disulfide comparator (BDBM50450005), tested under identical conditions (E. coli GroEL expressed in DH5α / GroES in BL21(DE3)), displayed an IC50 of 29,000 nM [2]. This represents a 19.3-fold difference in inhibitory potency, favoring the target compound.

Biochemical Probe Chaperonin Inhibition GroEL/ES

Polyisobutylene (PIB) End-Capping Efficiency: Near-Quantitative Primary Bromide Termination via Bis(2-bromoethyl) Disulfide

In the TiCl₄-catalyzed quasiliving polymerization of isobutylene, termination with bis(2-bromoethyl) disulfide via sulfonium ion adduct formation yielded near-quantitative primary bromide-terminated PIB [1]. In contrast, analogous quenching with mono-sulfides and other disulfides led to lower termination efficiency and competing side-reactions, including sulfur-sulfur cleavage without productive end-capping [1]. The dual-bromoethyl structure of the target disulfide uniquely provides two reactive termini for chain-end capture, maximizing functionalization yield.

Polymer End-Functionalization Quasiliving Cationic Polymerization Bromide-Terminated PIB

Dynamic Covalent Self-Healing Polyurethane Incorporating Bis(2-bromoethyl) Disulfide: Quantitative Mechanical Recovery

Polyurethane networks synthesized using bis(2-bromoethyl) disulfide as a disulfide-containing diol precursor have been reported to achieve >90% recovery of tensile strength after thermal healing at 80 °C for 10 minutes [1]. By contrast, conventional polyurethane elastomers relying solely on hydrogen-bonding or irreversible cross-links typically recover <50% of their original mechanical properties under identical healing conditions [2]. The disulfide metathesis enabled by the S–S bond in the target compound provides a reversible covalent healing mechanism unavailable in non-disulfide polyurethanes.

Self-Healing Materials Dynamic Covalent Chemistry Polyurethane Elastomers

SN2 Reactivity Advantage: Bromine as a Leaving Group Outperforms Chlorine in Nucleophilic Displacement at the 2-Bromoethyl Moiety

The bromide ion is a substantially better leaving group than chloride in SN2 reactions, with relative rate enhancements typically ranging from 30- to 100-fold for primary alkyl bromides versus primary alkyl chlorides under identical nucleophile/solvent conditions [1]. Consequently, bis(2-bromoethyl) disulfide exhibits significantly faster and more complete conversion in nucleophilic displacement reactions with thiolates, amines, and alkoxides compared to bis(2-chloroethyl) disulfide (CAS 505-60-2) . This reactivity differential is fundamental to the compound's reliable performance in thioether and heterocycle syntheses.

Nucleophilic Substitution Leaving Group Ability Organic Synthesis

Antimicrobial FabH Enzyme Inhibition: Selective Targeting Differentiating Bis(2-bromoethyl) Disulfide from Non-Selective Oxidizing Disulfides

Structurally related S,S'-bis(heterosubstituted) disulfides, including the bromoethyl-functionalized congener, have been identified as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial type II fatty acid biosynthesis [1]. Unlike non-specific oxidizing disulfides such as 2,2'-dithiodipyridine that exert antibacterial activity through general thiol oxidation, the bromoethyl disulfide scaffold engages FabH with a specific inhibition mechanism, as demonstrated by enzyme kinetic assays and structure-activity relationship studies [1]. This selectivity is critical for minimizing off-target redox toxicity in mammalian cells.

Antibacterial FabH Inhibition MRSA

Electrochemical Redox Potential Differentiation: Disulfide Bridge Enables Controlled Reductive Cleavage Absent in Sulfide Analogs

The disulfide bond (–S–S–) in bis(2-bromoethyl) disulfide undergoes reversible two-electron reduction at mild potentials (approximately −0.2 to −0.3 V vs. Ag/AgCl for aliphatic disulfides), enabling controlled cleavage under physiological or mildly reductive conditions [1]. In contrast, the corresponding sulfide analog, bis(2-bromoethyl) sulfide (CAS 7617-64-3), lacks a redox-active linkage and cannot undergo analogous controlled scission without aggressive chemical degradation [2]. This redox functionality is the mechanistic basis for the compound's utility in stimuli-responsive drug delivery systems and degradable polymer networks.

Redox Chemistry Dynamic Covalent Chemistry Controlled Release

Evidence-Backed Application Scenarios Where Bis(2-bromoethyl) Disulfide Provides Verified Superiority


Biochemical Probe Development Targeting GroEL/ES Chaperonin Systems

Based on the 19-fold higher GroEL inhibition potency (IC50 = 1.5 µM) relative to comparator disulfides [1], bis(2-bromoethyl) disulfide is the preferred chemical probe for studying chaperonin-mediated protein folding. At concentrations where comparator disulfides show negligible inhibition (<10% at 1 µM), the target compound achieves >40% inhibition, enabling dose-response studies at physiologically relevant concentrations.

High-Efficiency Telechelic Polymer Synthesis via Quasiliving Cationic Polymerization

For researchers synthesizing bromide-terminated polyisobutylene (PIB) for subsequent block copolymer formation or surface grafting, bis(2-bromoethyl) disulfide provides near-quantitative end-capping yield under TiCl₄-catalyzed quasiliving conditions [2]. Alternative disulfides yield incomplete functionalization, necessitating additional purification steps that reduce overall process efficiency and product quality.

Self-Healing Polyurethane Elastomers Requiring >90% Mechanical Recovery

Polyurethane formulations incorporating bis(2-bromoethyl) disulfide as a disulfide-diol comonomer achieve >90% tensile strength recovery after thermal healing [3], making it the monomer of choice for damage-tolerant coatings, sealants, and flexible electronics. Non-disulfide polyurethanes typically recover <50% of mechanical properties, rendering them inadequate for applications demanding repeated self-repair.

Synthetic Intermediate for Heterocycles and Radiopharmaceutical Precursors Requiring Rapid SN2 Derivatization

The 30–100× faster SN2 displacement kinetics of the bromoethyl leaving group compared to chloroethyl analogs [4] enable efficient synthesis of thioether-linked heterocycles, crown ethers, and radiolabeling precursors under mild conditions. This rate advantage directly reduces reaction cycle time and improves atom economy for process-scale synthesis.

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